molecular formula C20H18ClN5O B12734694 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- CAS No. 153901-52-1

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl-

Cat. No.: B12734694
CAS No.: 153901-52-1
M. Wt: 379.8 g/mol
InChI Key: QYASTOGXBCCVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the benzodiazepine core via condensation reactions.
  • Functionalization with chloro, morpholinyl, and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups like alkyl or halogen atoms.

Scientific Research Applications

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- involves binding to specific receptors in the central nervous system. It may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound’s unique structure allows it to modulate various molecular targets and pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant activity.

Uniqueness

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl- stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific interactions with molecular targets and pathways make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

153901-52-1

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

4-(8-chloro-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine

InChI

InChI=1S/C20H18ClN5O/c21-15-6-7-17-18(12-15)26(16-4-2-1-3-5-16)20(24-8-10-27-11-9-24)13-19-23-22-14-25(17)19/h1-7,12-14H,8-11H2

InChI Key

QYASTOGXBCCVSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=NN=CN3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.